Product packaging for 2,4-Diamino-5-(bromomethyl)pyrimidine(Cat. No.:CAS No. 17326-35-1)

2,4-Diamino-5-(bromomethyl)pyrimidine

Cat. No.: B094982
CAS No.: 17326-35-1
M. Wt: 203.04 g/mol
InChI Key: UESKVZGVVYLDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-(bromomethyl)pyrimidine is a high-value chemical building block in medicinal chemistry, prized for its role as a precursor to novel therapeutic agents. Its primary research value lies in the 2,4-diaminopyrimidine (DAPY) core, a privileged scaffold in drug discovery known for its ability to interact with a variety of enzymatic targets . This structure is a key intermediate in the synthesis of potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway . Inhibiting DHFR disrupts the synthesis of nucleic acids, making it a validated target for antimicrobial and anticancer drug development . Furthermore, the DAPY scaffold is extensively utilized in the design of potent Focal Adhesion Kinase (FAK) inhibitors . FAK is a non-receptor tyrosine kinase overexpressed in many cancer cells, and its inhibition has been shown to significantly suppress cancer cell proliferation, migration, and angiogenesis . The reactive bromomethyl group at the 5-position allows for facile functionalization, enabling researchers to elaborate the molecule and create diverse libraries of compounds for biological evaluation against these and other targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN4 B094982 2,4-Diamino-5-(bromomethyl)pyrimidine CAS No. 17326-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKVZGVVYLDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330171
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-58-2
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Applications

2,4-Diamino-5-(bromomethyl)pyrimidine and its derivatives have been extensively studied for their anticancer properties. They act as inhibitors of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : These compounds often target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting this enzyme, they can effectively hinder the growth of cancer cells.
  • Case Studies :
    • A study synthesized various bromopyrimidine derivatives and evaluated their anticancer activity against multiple cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values lower than those of established drugs like trimethoprim .
    • Another research demonstrated that certain derivatives showed enhanced potency against vascular endothelial growth factor receptor-2 (VEGFR-2), leading to reduced tumor growth and angiogenesis in mouse models .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly against various bacterial strains.

  • Activity Spectrum : Research indicates that some derivatives exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, specific compounds showed significant inhibition zones in disc diffusion assays .
  • Case Studies :
    • In one investigation, a series of bromopyrimidine analogs were tested for their antimicrobial efficacy. Compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving notable results against fungal strains as well .

Anti-Tuberculosis Research

The compound's derivatives have shown promise in the fight against tuberculosis (TB), targeting Mycobacterium tuberculosis.

  • Mechanism : The dihydrofolate reductase from M. tuberculosis is a key target for these compounds. Inhibiting this enzyme can disrupt folate metabolism, essential for bacterial growth.
  • Case Studies :
    • A study highlighted that specific 2,4-diaminopyrimidine derivatives exhibited good anti-TB activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. These compounds were selectively toxic to the bacteria while sparing human cells .

Comparison with Similar Compounds

Trimethoprim (TMP)

  • Structure: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.
  • Activity: A well-known antibacterial agent with IC₅₀ values in the nanomolar range against bacterial DHFR. However, it exhibits poor selectivity for fungal DHFR (e.g., Candida albicans), limiting its antifungal utility .
  • Key Difference: Unlike 2,4-diamino-5-(bromomethyl)pyrimidine, TMP’s trimethoxybenzyl group enhances hydrophobicity but reduces selectivity for fungal targets due to steric clashes with human DHFR .

Metoprine (DDMP)

  • Structure: 2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine.
  • Activity : Potent inhibitor of human DHFR (IC₅₀ = 1.5 nM) with antineoplastic properties. It crosses the blood-brain barrier effectively, making it useful in treating brain tumors .
  • Key Difference : The dichlorophenyl group in DDMP enhances lipid solubility but reduces antifungal specificity compared to the bromomethyl substituent in the target compound .

Piritrexim (PTX)

  • Structure: 2,4-Diamino-5-methyl-6-(2',5'-dimethoxybenzyl)pyrido[2,3-d]pyrimidine.
  • Activity : Displays broad-spectrum inhibition against Pneumocystis carinii (IC₅₀ = 23 nM) and Toxoplasma gondii (IC₅₀ = 5.5 nM) DHFR. However, it lacks selectivity for fungal enzymes .
  • Key Difference: PTX’s pyridopyrimidine scaffold increases potency but introduces toxicity risks absent in the simpler pyrimidine core of this compound .

Enzymatic Inhibition and Selectivity

Table 1: Comparative Inhibition Data for DHFR Inhibitors

Compound Target DHFR IC₅₀ (nM) Selectivity Index* Reference
This compound C. albicans DHFR 17 >30
Trimethoprim (TMP) Bacterial DHFR 50 <10
Metoprine (DDMP) Human DHFR 1.5 N/A
Piritrexim (PTX) P. carinii DHFR 23 28
Compound 29† M. avium DHFR 3.7 2200

*Selectivity Index = IC₅₀ (Human DHFR) / IC₅₀ (Pathogen DHFR). †From : 2,4-Diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine.

  • Mechanistic Insights: The bromomethyl group in this compound optimizes van der Waals interactions with hydrophobic pockets in fungal DHFR (e.g., residues Ile 62, Leu 69 in C. albicans), enhancing both potency and selectivity . In contrast, bulkier substituents (e.g., trimethoxybenzyl in TMP) reduce fungal selectivity due to unfavorable interactions with human DHFR’s narrower active site .

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility (LogP) Synthetic Yield (%) Reference
This compound 188–190 1.8 75–89
Trimethoprim 199–201 2.1 ~80
Compound 10k‡ 198–200 2.5 75

‡From : (R)-2,4-Diamino-5-(3,4,5-trimethoxyphenyl)-6-(1,2-dihydroxypropyl)pyrimidine.

  • Key Observations :
    • Bromomethyl derivatives generally exhibit lower LogP values than trimethoxybenzyl analogues, suggesting improved aqueous solubility and bioavailability .
    • High synthetic yields (75–89%) for bromomethyl derivatives highlight efficient bromination strategies compared to multi-step syntheses required for methoxy-substituted compounds .

Pharmacokinetics and Toxicity

  • This compound: Limited blood-brain barrier penetration due to polar bromomethyl group, reducing neurotoxicity risks observed in lipid-soluble analogues like DDMP .
  • Metoprine (DDMP) : Rapid tissue penetration but causes delayed folate deficiency syndromes (e.g., granulocytopenia) due to prolonged DHFR inhibition .
  • Compound 29: High selectivity (SI = 2200) for M. avium DHFR minimizes off-target effects, a critical advantage over non-selective inhibitors like PTX .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2,4-diamino-5-(bromomethyl)pyrimidine and its derivatives?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, bromomethyl groups can be introduced through alkylation of pyrimidine precursors using bromomethylating agents (e.g., N-bromosuccinimide) under basic conditions. Characterization involves NMR, mass spectrometry, and HPLC to confirm purity and structure .

Q. How is enzyme inhibition potency quantified for bromomethyl-substituted pyrimidines?

  • Methodology : Enzyme inhibition (IC50) is measured using Candida albicans dihydrofolate reductase (CaDHFR) assays. Reactions contain 100 µM NADPH and dihydrofolate, with absorbance monitored at 340 nm to track NADPH consumption. IC50 values are derived from triplicate measurements using nonlinear regression .

Q. What in vitro assays assess antifungal activity and cytotoxicity of these compounds?

  • Antifungal Activity : Minimum inhibitory concentration (MIC) is determined via Alamar Blue assays in C. albicans cultures. Compounds are tested in 96-well plates, with MIC defined as the lowest concentration reducing dye conversion by <1% .
  • Cytotoxicity : Mammalian cell toxicity is evaluated using fluorescence-based assays (e.g., Alamar Blue) in human cell lines, with IC50 calculated after 12–24 hours of exposure .

Advanced Research Questions

Q. How do structural modifications at the bromomethyl position influence DHFR inhibition and selectivity?

  • Key Findings :

  • Hydrophobic interactions : Bromomethyl groups enhance van der Waals interactions with residues like Ile 62 and Leu 69 in CaDHFR’s hydrophobic pocket, improving potency .
  • Selectivity : Fungal vs. human DHFR selectivity arises from differences in active-site residues (e.g., Leu 69 in CaDHFR vs. Phe 34 in human DHFR). Bromomethyl derivatives exploit these variations to reduce off-target binding .
    • Methodology : Compare inhibition kinetics (Ki) and X-ray crystallography of inhibitor-enzyme complexes to map binding interactions .

Q. What molecular modeling strategies predict binding affinity for bromomethyl-pyrimidines?

  • Approach :

Docking : Use Surflex-Dock or Sybyl to generate ligand poses, with protonation at N1 to maintain hydrogen bonds with Glu 32 .

Molecular Dynamics (MD) : Simulate ligand-receptor flexibility (e.g., 30,000 fs at 300 K) to refine binding poses. Constraints preserve critical hydrogen bonds .

Validation : Correlate docking scores with experimental IC50 values (R² > 0.7 indicates predictive accuracy) .

Q. How can discrepancies between enzyme inhibition and cellular antifungal activity be resolved?

  • Root Causes : Poor cell permeability, protein binding, or solubility limit intracellular efficacy despite strong enzyme inhibition .
  • Solutions :

  • Permeability assays : Measure compound uptake using Caco-2 cells or parallel artificial membrane permeability assays (PAMPA) .
  • Solubility optimization : Introduce polar substituents (e.g., hydroxyl groups) while maintaining logD < 4.8 to balance hydrophobicity .

Q. What structural insights guide the design of dual inhibitors targeting multiple fungal DHFR isoforms?

  • Strategy :

  • Conserved regions : Target shared residues in CaDHFR and Candida glabrata DHFR (CgDHFR), such as the folate-binding pocket .
  • Divergent regions : Exploit differences in loop flexibility (e.g., residues 55–65) to enhance isoform specificity .
    • Validation : Co-crystallize inhibitors with CaDHFR/CgDHFR and compare binding modes using cryo-EM or X-ray diffraction .

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